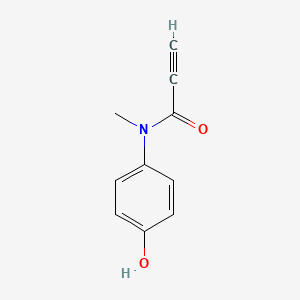

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Descripción general

Descripción

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is an organic compound characterized by the presence of a hydroxyphenyl group and a methylprop-2-ynamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxyaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The alkyne moiety can be reduced to form corresponding alkenes or alkanes.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Actividad Biológica

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide, commonly known as Fenretinide , is a synthetic retinoid that has garnered attention for its biological activities, particularly in cancer research. This article explores its mechanisms of action, pharmacokinetics, and biological effects, supported by data tables and relevant case studies.

Overview of Fenretinide

Fenretinide is characterized by the presence of a hydroxyphenyl group and a methylprop-2-ynamide moiety. Its chemical structure allows it to interact with various biological targets, primarily in cancer cells. The compound is known for its ability to induce apoptosis in tumor cells and modulate enzyme activities.

Target Interaction

Fenretinide exerts its effects primarily by accumulating ceramide in tumor cells, which leads to the inhibition of cell growth through apoptosis rather than differentiation. This mechanism highlights its potential as an anticancer agent, particularly against breast cancer cells where it preferentially accumulates in fatty tissues.

Enzyme Modulation

Fenretinide acts as an inhibitor of dihydroceramide Δ4-desaturase 1 (DEGS1), an enzyme involved in sphingolipid metabolism. By inhibiting DEGS1, Fenretinide alters the balance of ceramide and sphingosine-1-phosphate, promoting pro-apoptotic signaling pathways.

Pharmacokinetics

Fenretinide exhibits unique pharmacokinetic properties:

- Absorption : The compound is absorbed preferentially in fatty tissues.

- Distribution : It shows selective accumulation in breast tissue, which may enhance its efficacy against breast cancer.

- Metabolism : Fenretinide undergoes metabolic transformations that can affect its biological activity over time.

Cellular Effects

Research has demonstrated that Fenretinide influences various cellular processes:

- Reactive Oxygen Species (ROS) Production : The compound induces ROS within cells, leading to oxidative stress that can alter gene expression and promote apoptosis.

- Gene Expression Modulation : Fenretinide affects the expression of genes involved in cell cycle regulation and apoptosis.

Dosage Effects

Studies indicate that the effects of Fenretinide are dose-dependent:

- At lower doses, it modulates enzyme activity without significant toxicity.

- Higher doses can lead to enhanced apoptosis and reduced cell viability in cancer models.

Data Summary

| Parameter | Observation |

|---|---|

| Mechanism of Action | Induces ceramide accumulation; inhibits DEGS1 |

| Target Cells | Primarily breast cancer cells |

| Pharmacokinetics | Accumulates in fatty tissues; metabolically transformed |

| Cellular Effects | Increases ROS; alters gene expression |

| Dosage Response | Lower doses: enzyme modulation; higher doses: apoptosis induction |

Case Studies

- Breast Cancer Research : A study demonstrated that Fenretinide significantly inhibited the growth of breast cancer cell lines in vitro, with increased apoptosis observed at higher concentrations. This supports its potential as a therapeutic agent in breast cancer treatment.

- Lipid Metabolism Studies : Another investigation revealed that Fenretinide's interaction with DEGS1 plays a crucial role in lipid metabolism, impacting ceramide synthesis and influencing cellular signaling pathways related to cancer progression.

- Toxicity Profiling : In animal models, Fenretinide was shown to have a favorable safety profile at therapeutic doses, with minimal adverse effects reported compared to other chemotherapeutic agents.

Propiedades

IUPAC Name |

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-3-10(13)11(2)8-4-6-9(12)7-5-8/h1,4-7,12H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJPONHMVWSTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.